molecular formula C23H26N2O3 B5212861 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole

5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole

Cat. No. B5212861
M. Wt: 378.5 g/mol
InChI Key: MPJLHLNGBUCNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a benzoxazole derivative that has been studied for its potential use as a therapeutic agent for various medical conditions.

Mechanism of Action

The mechanism of action of 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is not fully understood, but it is believed to involve the activation of several signaling pathways. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has also been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation. Additionally, 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular protection.
Biochemical and Physiological Effects:
5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to have several biochemical and physiological effects. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to improve cardiac function by reducing inflammation and improving mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole in lab experiments is its potential as a therapeutic agent for various medical conditions. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to have anticancer, neuroprotective, and cardioprotective effects, making it a promising candidate for further research. However, one limitation of using 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole in lab experiments is its potential toxicity. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, as this may provide insights into its potential therapeutic applications. Additionally, future research could focus on developing more efficient synthesis methods for 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole and identifying potential analogs with improved properties.

Synthesis Methods

The synthesis of 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole involves several steps, including the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde to form 2-(2-phenylethyl)benzoxazole. The resulting compound is then reacted with formaldehyde and piperidine to form 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been studied for its potential use as a therapeutic agent for several medical conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has also been studied for its neuroprotective effects, as it has been shown to prevent neuronal death and reduce oxidative stress in the brain. Additionally, 5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole has been shown to have cardioprotective effects by reducing inflammation and improving cardiac function.

properties

IUPAC Name

[2-(methoxymethyl)piperidin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-27-16-19-9-5-6-14-25(19)23(26)18-11-12-21-20(15-18)24-22(28-21)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJLHLNGBUCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[2-(Methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole

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